molecular formula C11H9F2NO3 B1426935 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid CAS No. 1350989-23-9

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

Cat. No.: B1426935
CAS No.: 1350989-23-9
M. Wt: 241.19 g/mol
InChI Key: QVUSRSFQVBSZJS-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a small-molecule compound featuring a four-membered azetidine ring substituted at the 1-position with a 3,4-difluorobenzoyl group and at the 3-position with a carboxylic acid moiety.

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-8-2-1-6(3-9(8)13)10(15)14-4-7(5-14)11(16)17/h1-3,7H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUSRSFQVBSZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid typically involves the reaction of 3,4-difluorobenzoyl chloride with azetidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, resulting in substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Scientific Research Applications

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid has several noteworthy applications in scientific research:

  • Medicinal Chemistry : The compound is being investigated as a potential drug candidate due to its ability to interact with biological targets effectively.
  • Biological Studies : It is studied for its role in modulating enzyme activity and influencing metabolic pathways.
  • Therapeutic Development : The compound shows promise in treating various diseases, including cancer and metabolic disorders.

Table 1: Interaction with Biological Targets

Biological TargetType of InteractionEffect
Serine ProteasesEnzyme InhibitionModulation of metabolic pathways
MAPK/ERK PathwaySignal TransductionInfluences cell proliferation
Other EnzymesPotential InhibitionTherapeutic implications

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Cancer Research : The ability to inhibit serine proteases suggests a role in disrupting tumor progression pathways.
  • Metabolic Disorders : Modulation of metabolic pathways indicates possible applications in diseases like diabetes and obesity.
  • Drug Development : Serves as a precursor for synthesizing bioactive molecules, valuable in pharmaceutical applications.

Case Studies

Several case studies have documented the effects of this compound in laboratory settings:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific serine proteases. The IC50 values indicated significant potency compared to other known inhibitors.
  • Cell Proliferation Assays : In vitro assays showed that treatment with this compound resulted in decreased proliferation rates in various cancer cell lines, corroborating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid, differing primarily in substituents, ring systems, or functional groups:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Biological Activity (if reported) Source
This compound C₁₁H₉F₂NO₃ 257.19 Azetidine-3-carboxylic acid, 3,4-difluorobenzoyl Potential S1P1 agonism (inferred)
1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid C₁₂H₁₁F₂NO₃ 271.22 Pyrrolidine (5-membered ring), 5-keto group Not explicitly reported
1-(4-(3,4-Dichlorobenzyloxy)benzyl)azetidine-3-carboxylic acid C₁₈H₁₇Cl₂NO₃ 366.24 3,4-Dichlorobenzyloxybenzyl substituent Not explicitly reported
1-(3,4-Difluorobenzoyl)-N-(isoxazol-3-yl)azetidine-3-carboxamide C₁₄H₁₁F₂N₃O₃ 307.25 Isoxazol-3-yl amide substitution Not explicitly reported
1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid C₉H₁₅NO₄ 201.22 tert-Butoxycarbonyl (Boc) protecting group Synthetic intermediate

Pharmacological and Functional Insights

  • S1P Receptor Modulation : highlights a related compound, 1-(4-(6-benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid, which exhibited potent S1P1 receptor agonist activity. This suggests that the azetidine-3-carboxylic acid scaffold, when combined with lipophilic aromatic substituents (e.g., difluorobenzoyl), may enhance receptor binding and efficacy .
  • Therapeutic Context: Fingolimod (), a structurally distinct S1P modulator, demonstrated clinical efficacy in multiple sclerosis by reducing lymphocyte egress.

Data Tables for Comparative Analysis

Table 1: Structural and Molecular Comparison

Parameter Target Compound 1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid 1-(4-(3,4-Dichlorobenzyloxy)benzyl)azetidine-3-carboxylic acid
Molecular Weight 257.19 271.22 366.24
Ring System Azetidine (4-membered) Pyrrolidine (5-membered) Azetidine (4-membered)
Key Functional Groups Carboxylic acid, difluorobenzoyl Carboxylic acid, difluorobenzyl, 5-keto Carboxylic acid, dichlorobenzyloxybenzyl
Lipophilicity (Predicted) Moderate Higher (due to benzyl and keto groups) High (due to dichlorobenzyloxy group)

Table 2: Pharmacological Potential of Selected Analogs

Compound Target/Mechanism Efficacy/Activity Notes Source
1-(4-(6-benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid S1P1 receptor agonist EC₅₀ < 0.1 μM in hS1P1RI assay
Fingolimod S1P receptor modulator Reduced relapse rate by 54–60% in clinical trials
This compound Inferred S1P1 agonism No direct data; structural similarity to active analogs

Biological Activity

1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antifungal properties, supported by data tables and relevant research findings.

Chemical Structure

The compound features an azetidine ring substituted with a difluorobenzoyl group and a carboxylic acid moiety. This unique structure may contribute to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of azetidine-3-carboxylic acids exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
This compoundMCF-7 (breast cancer)TBD
This compoundHCT-116 (colon cancer)TBD

In a comparative study, similar azetidine derivatives exhibited IC50 values ranging from 2.5 to 50 µM against various cancer cell lines, indicating potential for lead compound development in anticancer therapy .

Antibacterial Activity

The antibacterial properties of related azetidine derivatives have also been documented. For example, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain MIC (µg/mL) Reference
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD

The minimum inhibitory concentration (MIC) values for these compounds are often below 200 µg/mL, demonstrating their potential as antibacterial agents .

Antifungal Activity

Antifungal activities have also been observed in azetidine derivatives. Compounds similar to this compound have shown promising results against common fungal pathogens.

Compound Fungal Strain MIC (µg/mL) Reference
This compoundCandida albicansTBD
This compoundAspergillus nigerTBD

Case Studies

Several case studies highlight the efficacy of azetidine derivatives in treating various diseases:

  • Anticancer Study : A study on a related compound showed significant inhibition of thymidylate synthase in MCF-7 cells with IC50 values comparable to standard treatments like Doxorubicin .
  • Antibacterial Study : In vitro tests demonstrated that azetidine derivatives effectively inhibited the growth of resistant bacterial strains, suggesting their potential use in antibiotic therapy .
  • Antifungal Study : Research indicated that certain azetidine derivatives had MIC values comparable to established antifungal agents like Fluconazole against Candida species .

Q & A

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • First Aid : For skin contact, rinse immediately with water (15+ minutes). For inhalation, move to fresh air and monitor for respiratory distress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Reactant of Route 2
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1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid

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